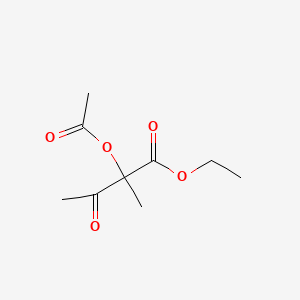

Ethyl 2-acetoxy-2-methylacetoacetate

Description

Historical Context and Evolution of Research on Ethyl 2-acetoxy-2-methylacetoacetate

While the historical record of this compound is not as extensively documented as that of its parent compound, ethyl acetoacetate (B1235776), its emergence is intrinsically linked to the development of acetoacetic ester synthesis. The foundational Claisen condensation, which produces β-ketoesters, paved the way for the creation of a vast library of derivatives. Research into the alkylation and acylation of ethyl acetoacetate's α-carbon led to the synthesis of more complex structures.

The synthesis of ethyl 2-methylacetoacetate (B1246266), through the methylation of ethyl acetoacetate, was a significant step. prepchem.comgoogle.com Subsequent investigations into the further functionalization of this α-position, including the introduction of an acetoxy group, led to the development of this compound. Early research likely focused on understanding the influence of the quaternary, oxygen-bearing α-carbon on the compound's reactivity, particularly in comparison to its less substituted analogs. Over time, its specific applications have been identified, most notably as a precursor in controlled chemical transformations where the acetoxy group acts as a deliberate and useful leaving group.

Current Significance within Organic Chemistry and Biochemistry

The contemporary relevance of this compound stems from its role as a specialized intermediate. In organic chemistry, its primary utility is as a stable precursor for generating other valuable molecules under specific reaction conditions.

A significant application is its use in the preparation of α-acetolactate through hydrolysis with a base like sodium hydroxide (B78521) (NaOH). chemicalbook.comsigmaaldrich.com This transformation is crucial in certain biochemical contexts. For instance, α-acetolactate is a key intermediate in the biosynthesis of branched-chain amino acids and other metabolites.

In the field of biochemistry and industrial biotechnology, this compound serves as a substrate in enzymatic assays and for the synthesis of important biochemicals. Research has demonstrated its use in studies involving novel thermophilic bacteria, such as Geobacillus sp., for the production of commercially relevant compounds like acetoin (B143602) and 2,3-butanediol (B46004). chemicalbook.comresearchgate.net In these studies, the compound is used to generate the substrate needed to assay enzyme activity, such as acetolactate decarboxylase. researchgate.net

Comparative Analysis with Related Compounds in Advanced Synthetic Applications

The utility of this compound is best understood when compared with its structural relatives, ethyl 2-methylacetoacetate and ethyl acetoacetate. The presence and nature of substituents at the α-carbon are the primary determinants of their differing reactivity.

The acetoxy group at the α-position is the defining feature of this compound, imparting unique reactivity. This group is an effective leaving group in certain reactions, particularly in hydrolysis, which allows for the controlled formation of other molecules like 2-acetolactate (B3167203). chemicalbook.com

Furthermore, the acetoxy group, being electron-withdrawing, influences the electronic environment of the molecule. This has implications for the stability of the keto-enol tautomers, with the keto form being strongly favored. The steric bulk introduced by both the methyl and acetoxy groups at the α-carbon also plays a critical role, sterically hindering certain reactions that might otherwise occur at the adjacent carbonyl groups.

Ethyl 2-methylacetoacetate, which lacks the acetoxy group, presents a different reactive profile. It is a versatile building block widely used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. google.comguidechem.com Its primary reactivity stems from the active methylene (B1212753) group, which can undergo various transformations.

Unlike this compound, which has a fully substituted α-carbon, ethyl 2-methylacetoacetate still possesses an acidic α-hydrogen. This allows it to form an enolate and participate in a range of reactions such as further alkylations, condensations (like the Pechmann condensation for coumarin (B35378) synthesis), and the Japp-Klingemann reaction to form hydrazones. chemicalbook.comsigmaaldrich.com

Table 1: Comparison of this compound and Ethyl 2-methylacetoacetate

| Feature | This compound | Ethyl 2-methylacetoacetate |

|---|---|---|

| α-Substituents | Methyl, Acetoxy | Methyl, Hydrogen |

| α-Hydrogen | No | Yes |

| Primary Reactivity | Hydrolysis of acetoxy group | Reactions at the acidic α-hydrogen |

| Key Applications | Precursor to α-acetolactate chemicalbook.comsigmaaldrich.com | Synthesis of heterocycles (coumarins, pyrazoles), fragrances google.comchemicalbook.com |

| CAS Number | 25409-39-6 sigmaaldrich.comnih.gov | 609-14-3 guidechem.com |

| Molecular Formula | C₉H₁₄O₅ nih.gov | C₇H₁₂O₃ guidechem.com |

| Molecular Weight | 202.20 g/mol nih.gov | 144.17 g/mol guidechem.com |

Ethyl acetoacetate is a cornerstone of classical organic synthesis, primarily due to the presence of two acidic protons at the α-carbon. This makes it readily convertible into a stable enolate, which is a powerful nucleophile used in the acetoacetic ester synthesis for creating a wide variety of ketones. wikipedia.org

The key differences when comparing with this compound are profound. Ethyl acetoacetate's two α-hydrogens allow for double alkylation, while the single methyl substituent in ethyl 2-methylacetoacetate allows for one. This compound, having no α-hydrogens, cannot undergo this type of reaction. Its reactivity is instead dominated by the chemistry of its functional groups, particularly the cleavable acetoxy group. The steric hindrance in this compound is also significantly greater than in ethyl acetoacetate, which slows down reactions like decarboxylation.

Table 2: Comparison of this compound and Ethyl Acetoacetate

| Feature | This compound | Ethyl Acetoacetate |

|---|---|---|

| α-Substituents | Methyl, Acetoxy | Two Hydrogens |

| α-Hydrogens | 0 | 2 |

| Enolate Stability | Not applicable (no α-H) | High |

| Primary Synthetic Use | Controlled hydrolysis chemicalbook.comsigmaaldrich.com | Acetoacetic ester synthesis (alkylation) wikipedia.org |

| Decarboxylation | Slower due to steric hindrance | Faster |

| CAS Number | 25409-39-6 sigmaaldrich.comnih.gov | 141-97-9 wikipedia.org |

| Molecular Formula | C₉H₁₄O₅ nih.gov | C₆H₁₀O₃ wikipedia.org |

| Molecular Weight | 202.20 g/mol nih.gov | 130.14 g/mol wikipedia.org |

Emerging Research Frontiers

Emerging research continues to leverage the unique properties of this compound, particularly in the realm of biotechnology and sustainable chemistry. Its role as a precursor to α-acetolactate is being exploited in metabolic engineering. researchgate.net Researchers are designing and optimizing biosynthetic pathways in microorganisms to produce valuable chemicals, such as 2,3-butanediol (a potential biofuel and platform chemical), from renewable feedstocks. researchgate.net In these engineered pathways, the ability to precisely measure the activity of enzymes like acetolactate decarboxylase is critical, and this compound provides a convenient method for generating the necessary substrate for these assays in vitro. researchgate.net

Future research may focus on developing new catalytic systems for the transformation of this compound, potentially leading to novel synthetic routes for complex molecules. Its application as a tool in enzyme discovery and characterization for industrial biocatalysis represents a significant and expanding frontier.

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyloxy-2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFWCEYBHLGCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948260 | |

| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25409-39-6 | |

| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25409-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetoxy-2-methylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(acetyloxy)-2-methyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetoxy-2-methylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Esterification Approaches

Esterification represents a fundamental method for the synthesis of ethyl 2-acetoxy-2-methylacetoacetate. This involves the reaction of the corresponding carboxylic acid with ethanol (B145695).

The direct esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol stands as a primary and widely utilized method for the production of this compound. This reaction is a classic example of a Fischer esterification. wvu.edumasterorganicchemistry.com

The esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol is an equilibrium-limited reaction that necessitates the use of a catalyst to achieve practical reaction rates. libretexts.org Strong acids are the most common catalysts for this transformation. wvu.edumasterorganicchemistry.com

Commonly employed acid catalysts include:

Sulfuric Acid (H₂SO₄): A strong mineral acid that is highly effective in catalyzing the esterification. wvu.eduoperachem.com

p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is also a strong acid catalyst and is often favored for its solid form, which can be easier to handle. organic-chemistry.org

Lewis Acids: In some instances, Lewis acids can also be used to promote the reaction. organic-chemistry.org

The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.comorganic-chemistry.org The catalytic cycle is completed by the regeneration of the acid catalyst. wvu.edu

Table 1: Comparison of Common Catalysts in Fischer Esterification

| Catalyst | Type | Form | Key Advantages |

| Sulfuric Acid (H₂SO₄) | Brønsted-Lowry Acid | Liquid | High catalytic activity, low cost. |

| p-Toluenesulfonic Acid (p-TsOH) | Brønsted-Lowry Acid | Solid | Easy to handle, effective catalyst. |

| Hafnium(IV) and Zirconium(IV) salts | Lewis Acid | Solid | Can be effective for direct condensation. organic-chemistry.org |

| Iron(III) Chloride (FeCl₃·6H₂O) | Lewis Acid | Solid | Versatile for esterification of various alcohols. organic-chemistry.org |

Esterification of 2-acetoxy-2-methylacetoacetic Acid with Ethanol

Reaction Conditions and Equilibrium Control

Being a reversible process, the esterification of 2-acetoxy-2-methylacetoacetic acid with ethanol requires careful control of reaction conditions to drive the equilibrium towards the formation of the desired ester product. masterorganicchemistry.comlibretexts.org

Several strategies are employed to shift the equilibrium:

Use of Excess Reactant: A large excess of one of the reactants, typically the more economical and easily removable one (in this case, ethanol), is used to push the reaction forward according to Le Chatelier's principle. masterorganicchemistry.comlibretexts.org Using a significant excess of the alcohol can lead to high conversion yields. masterorganicchemistry.com

Removal of Water: The removal of water, a byproduct of the reaction, is a crucial technique to drive the equilibrium towards the product side. wvu.eduorganic-chemistry.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. wvu.eduorganic-chemistry.org

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol being used (for ethanol, this is approximately 78°C). Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached more quickly. wvu.edu

Table 2: Typical Reaction Parameters for the Esterification of 2-acetoxy-2-methylacetoacetic Acid

| Parameter | Typical Value/Condition | Purpose |

| Reactants | 2-acetoxy-2-methylacetoacetic acid, Ethanol | Formation of the ester. |

| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | To increase the rate of reaction. |

| Temperature | Reflux (approx. 78°C for ethanol) | To accelerate the reaction towards equilibrium. |

| Reaction Time | Several hours | To allow the reaction to reach completion. |

| Equilibrium Control | Use of excess ethanol and/or removal of water | To maximize the yield of the ester product. masterorganicchemistry.comorganic-chemistry.org |

Saponification and Re-esterification Routes

An alternative approach to the synthesis and purification of acetoacetate (B1235776) esters can involve saponification followed by re-esterification. While not a direct synthesis of this compound from its corresponding acid, this route is relevant in the context of processing and derivatization of related compounds.

Saponification is the hydrolysis of an ester in the presence of a base, typically a strong hydroxide (B78521) like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield an alcohol and the salt of a carboxylic acid. In the context of this compound, controlled saponification can be employed to generate valuable intermediates. For instance, the hydrolysis of this compound with NaOH can be used to prepare 2-acetolactate (B3167203). sigmaaldrich.com

The conditions of the saponification, such as pH and temperature, must be carefully controlled to achieve the desired product. The reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.

The stoichiometry of the saponification reaction is a critical factor in maximizing the yield of the desired product and ensuring complete reaction. The stoichiometric ratio of the base to the ester influences the rate and completeness of the reaction.

Studies on the saponification of similar esters, such as ethyl acetate (B1210297), have shown that optimizing the feed ratio of reactants is crucial. For instance, in a continuous stirred-tank reactor (CSTR), increasing the feed ratio of NaOH to ethyl acetate from 1 to 2 was found to increase the conversion of NaOH. scispace.com Conversely, increasing the concentration of NaOH while keeping the ester concentration constant can sometimes lead to a decrease in the conversion. scispace.com Therefore, a careful balance of the stoichiometric ratios is necessary for optimal results.

Table 3: Factors Influencing Saponification Conversion (Based on Ethyl Acetate Studies)

| Factor | Effect on Conversion | Reference |

| Increasing NaOH Concentration (at constant ester concentration) | Decreases | scispace.com |

| Increasing Ester Concentration (at constant NaOH concentration) | Increases | scispace.com |

| Increasing Feed Ratio (NaOH to Ester) | Increases | scispace.com |

| Increasing Agitation Rate | Increases | scispace.com |

| Increasing Temperature (within a certain range) | Slight Change | scispace.com |

Alkylation and Acylation Strategies

The synthesis of this compound primarily involves the acylation of ethyl 2-methylacetoacetate (B1246266). This process is distinct from alkylation, which would involve the addition of an alkyl group. Acylation introduces an acetyl group (CH₃CO) to the molecule.

Acylation of Ethyl 2-methylacetoacetate with Acetylating Agents

The core of this synthetic approach is the reaction of the enolate of ethyl 2-methylacetoacetate with a suitable acetylating agent. The active methylene (B1212753) group in β-keto esters like ethyl 2-methylacetoacetate is acidic and can be deprotonated by a base to form a nucleophilic enolate. shivajicollege.ac.in This enolate then attacks the electrophilic carbonyl carbon of the acetylating agent.

The choice of acetylating agent is critical for a successful and efficient reaction. The most common agents for this purpose are acetyl chloride and acetic anhydride (B1165640). wikipedia.orgnih.gov

Acetyl Chloride (CH₃COCl): This is a highly reactive acyl halide. taylorandfrancis.com Its high reactivity can lead to rapid acylation. However, it is also highly sensitive to moisture and produces corrosive hydrogen chloride (HCl) as a byproduct, which must be neutralized, often by a base present in the reaction mixture. wikipedia.org

Acetic Anhydride ((CH₃CO)₂O): While generally less reactive than acetyl chloride, acetic anhydride is an effective acetylating agent. It produces acetic acid as a byproduct, which is less corrosive than HCl. nih.gov Industrially, acetic anhydride can be produced from the reaction of acetic acid with hydrogen chloride, which then yields acetyl chloride and more acetic acid. wikipedia.org

The selection between these two agents often depends on the specific reaction conditions, the scale of the synthesis, and the desired reaction rate.

Table 1: Comparison of Common Acetylating Agents

| Acetylating Agent | Formula | Reactivity | Byproduct | Key Considerations |

|---|---|---|---|---|

| Acetyl Chloride | CH₃COCl | High | HCl | Moisture sensitive, corrosive byproduct |

| Acetic Anhydride | (CH₃CO)₂O | Moderate | CH₃COOH | Less reactive, less corrosive byproduct |

Basic catalysts are essential in the acylation of β-keto esters. Their primary role is to deprotonate the α-carbon (the carbon adjacent to the keto and ester groups) of ethyl 2-methylacetoacetate, forming an enolate. shivajicollege.ac.inaklectures.com This enolate is a potent nucleophile that readily attacks the acetylating agent.

Commonly used bases include:

Pyridine and Triethylamine: These are tertiary amines that can effectively neutralize the HCl byproduct generated when using acetyl chloride, driving the reaction forward. wikipedia.orglookchem.com

4-Dimethylaminopyridine (DMAP): Often used as a catalyst in acylations, DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction, particularly when using less reactive agents like acetic anhydride. rsc.org

Magnesium Chloride (MgCl₂): Used in conjunction with tertiary amines, MgCl₂ can act as a Lewis acid, coordinating to the carbonyl groups of the β-keto ester. This increases the acidity of the α-proton, facilitating enolate formation even with milder bases. lookchem.com

The choice of base depends on the strength of the acetylating agent and the specific reaction conditions required. lookchem.com For instance, stronger bases are needed for complete enolate formation. wikipedia.org

Careful temperature control is crucial for maximizing the yield of the desired product and minimizing side reactions. Acylation reactions are typically exothermic, and excessive heat can lead to undesirable outcomes.

Key considerations for temperature and side reactions:

O-acylation vs. C-acylation: The enolate of a β-keto ester has two nucleophilic sites: the α-carbon and the enolate oxygen. This can lead to two possible products: the desired C-acylated product (this compound) and the O-acylated byproduct. Lower temperatures generally favor C-acylation. The choice of solvent and counter-ion can also influence this ratio. acs.org

Self-condensation: At higher temperatures, the enolate can react with another molecule of the starting ester, leading to condensation byproducts.

Decomposition: β-keto esters can be susceptible to decomposition at elevated temperatures, especially after hydrolysis and subsequent decarboxylation. aklectures.comnih.gov

To mitigate these issues, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature slowly. lookchem.com This controlled approach helps to manage the exothermic nature of the reaction and improve selectivity.

Novel Synthetic Pathways

Research into the synthesis of acylated β-keto esters continues to evolve, with new methods offering potential advantages over traditional approaches.

Palladium-Catalyzed Decarboxylative Acylation: This method involves the use of allylic β-keto carboxylates, which, in the presence of a palladium catalyst, undergo decarboxylation to form a palladium enolate. nih.govresearchgate.net This enolate can then be trapped by an acylating agent. This pathway operates under mild, neutral conditions, which is advantageous for sensitive substrates. nih.gov

Enzymatic Acylation: The use of enzymes, particularly lipases, offers a highly selective and environmentally friendly route to β-keto esters. google.comtandfonline.com Lipase-catalyzed transesterification or acylation can be performed under mild, often solvent-free conditions, leading to high yields. google.com For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in these transformations. google.com

Nickel-Catalyzed Amidation: While not a direct route to the title compound, recent research has shown that nickelocene (B73246) can catalyze the α-amidation of β-keto esters. nih.gov This highlights the ongoing development of transition-metal-catalyzed methods for functionalizing the α-position of β-keto esters, which could potentially be adapted for acylation.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Atom Economy: Choosing reactions that incorporate the maximum amount of starting materials into the final product is a key principle. Acylation with acetic anhydride has better atom economy than with acetyl chloride, as the acetic acid byproduct is less of a waste product than HCl.

Use of Greener Solvents: Traditional syntheses often use chlorinated solvents like dichloromethane. lookchem.com Research is focused on replacing these with more environmentally benign alternatives. Ethyl acetate, for example, is considered a greener solvent and has been successfully used for various organic transformations, including polymer synthesis. nih.govrsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances like DMAP or metal complexes is preferable to using stoichiometric amounts of reagents. wikipedia.orgrsc.org Catalysts are regenerated and can be used in small quantities, reducing waste. researchgate.net

Solvent-Free Conditions: Some modern synthetic methods, particularly those using lipase catalysts, can be performed without a solvent, which significantly reduces waste and simplifies purification. google.com Boric acid supported on silica (B1680970) has also been reported as a recyclable catalyst for transesterification of β-keto esters under solvent-free conditions. acs.org

Table 2: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Example |

|---|---|---|

| Atom Economy | Use of acetic anhydride over acetyl chloride. | The byproduct is acetic acid instead of corrosive HCl. |

| Greener Solvents | Replacement of chlorinated solvents. lookchem.comrsc.org | Using ethyl acetate as a reaction medium. rsc.org |

| Catalysis | Use of catalytic DMAP or metal complexes. wikipedia.orgrsc.org | Reduces waste compared to stoichiometric reagents. researchgate.net |

| Solvent-Free Reactions | Enzymatic or solid-supported catalysis. google.comacs.org | Lipase-catalyzed acylation can proceed without solvent. google.com |

Advanced Chemical Reactivity and Mechanistic Studies

Hydrolysis Mechanisms and Pathways

The hydrolysis of ethyl 2-acetoxy-2-methylacetoacetate can proceed through different pathways depending on the pH of the reaction medium. Both the acetoxy and the ethyl ester functionalities are susceptible to cleavage, leading to different products.

Acidic Conditions: Hydrolysis of the Acetoxy Group

Under acidic conditions, the hydrolysis of esters is a reversible process catalyzed by the presence of a strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uklibretexts.orglibretexts.org The reaction involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Subsequent proton transfer and elimination of the alcohol or carboxylic acid regenerates the acid catalyst and yields the hydrolysis products. chemguide.co.uklibretexts.org

In the case of this compound, the acetoxy group can be selectively hydrolyzed under acidic conditions. The mechanism, analogous to general acid-catalyzed ester hydrolysis, would involve the protonation of the acetyl carbonyl group, followed by nucleophilic attack by water. This would lead to the formation of acetic acid and ethyl 2-hydroxy-2-methylacetoacetate. The reversibility of this reaction means that an excess of water is typically required to drive the equilibrium towards the products. libretexts.org

Basic Conditions: Hydrolysis for Ester Cleavage

The hydrolysis of esters under basic conditions, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. The subsequent elimination of the alkoxide ion results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form a carboxylate salt. This final acid-base step renders the reaction irreversible. chemistrysteps.com

For this compound, basic hydrolysis can lead to the cleavage of the ethyl ester group.

A significant reaction of this compound under basic conditions is its conversion to 2-acetolactate (B3167203). This hydrolysis is typically carried out using a base like sodium hydroxide (NaOH). researchgate.net The reaction involves the saponification of the ethyl ester, leading to the formation of the sodium salt of 2-acetoxy-2-methylacetoacetic acid, which upon acidification would yield 2-acetolactate. Studies have shown that this conversion can achieve a high yield, with one report indicating a 95% yield when the reaction is conducted at a controlled pH. researchgate.net

The reaction is faster at a higher pH. For instance, the saponification was found to be more rapid at an initial pH of 13.2 compared to 11.5. researchgate.net

While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the reviewed literature, the kinetics of ester hydrolysis, in general, are well-studied. The alkaline hydrolysis of esters like ethyl acetate (B1210297) is typically a second-order reaction, being first order with respect to both the ester and the hydroxide ion. bue.edu.egresearchgate.net However, under certain conditions, such as when the initial concentrations of the reactants are equal, the reaction order may appear to shift. bue.edu.eg

Kinetic studies of similar esters, such as ethyl acetate, have been conducted using techniques like conductivity measurements to monitor the progress of the reaction. bue.edu.egresearchgate.net These studies allow for the determination of rate constants and activation energies. For example, the hydrolysis of ethyl acetate with sodium hydroxide has been studied across a range of temperatures to determine these kinetic parameters. bue.edu.eg Such methodologies could be applied to investigate the specific kinetics of this compound hydrolysis.

Nucleophilic Substitution Reactions

The ester groups in this compound are susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the alkoxy or acetoxy group. The reactivity of the carbonyl group is a key factor in these transformations.

While specific studies on the nucleophilic substitution reactions of this compound are not widely reported, related compounds like ethyl 2-methylacetoacetate (B1246266) undergo such reactions. For instance, the ester group in ethyl 2-methylacetoacetate can be substituted by heteroatom nucleophiles. One example is the reaction with hydrazines to form pyrazolone (B3327878) derivatives through an enamine intermediate. It is plausible that this compound could undergo similar reactions, potentially with the displacement of the acetoxy group or the ethoxy group, depending on the nucleophile and reaction conditions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, the carbonyl group is protonated, making it more electrophilic for the attack by an alcohol molecule. In base-catalyzed transesterification, the alcohol is deprotonated to form an alkoxide, which is a more potent nucleophile.

The transesterification of β-keto esters is a synthetically useful transformation. nih.gov For compounds like ethyl acetoacetate (B1235776), transesterification can be achieved with various alcohols in the presence of a catalyst. nih.gov While specific examples for this compound are not detailed, it is expected to undergo transesterification at the ethyl ester position. The general mechanism would involve the formation of a tetrahedral intermediate upon attack by an alcohol, followed by the elimination of ethanol (B145695).

Catalysts for the transesterification of β-keto esters include boric acid and methylboronic acid, which have been shown to be effective for a range of primary, secondary, and even tertiary alcohols. nih.gov The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov

Claisen Condensations

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically occurring between two ester molecules in the presence of a strong base to form a β-keto ester. scienceinfo.comorgoreview.com A critical requirement for an ester to act as the nucleophilic component (the enolate donor) in this reaction is the presence of at least one acidic α-hydrogen. nih.gov The mechanism involves the deprotonation of this α-hydrogen to form a resonance-stabilized enolate, which then attacks the carbonyl carbon of a second ester molecule. scienceinfo.comnih.gov

In the case of this compound, the α-carbon is quaternary, being substituted with a methyl group, an acetoxy group, an acetyl group, and an ethoxycarbonyl group. Consequently, it lacks an enolizable α-proton. This structural feature renders this compound incapable of self-condensation via the standard Claisen condensation mechanism, as it cannot form the requisite enolate ion to act as a nucleophile.

However, it could theoretically participate in a Crossed Claisen Condensation . In this variation, one ester partner lacks α-hydrogens and can only serve as the electrophile (acceptor), while the other ester must have α-hydrogens to form the enolate (donor). masterorganicchemistry.comlibretexts.org For this compound to react, it would have to function as the electrophilic acceptor, reacting with an enolate generated from a different, enolizable ester. Such reactions are viable when one reactant is unable to self-condense, thereby reducing the number of potential products. libretexts.orgorganic-chemistry.org

Another related intramolecular reaction is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. scienceinfo.comwikipedia.org This reaction is particularly effective for forming stable 5- or 6-membered rings. wikipedia.orglibretexts.org For a molecule like this compound to be a precursor for a Dieckmann-type cyclization, it would need to be part of a larger molecule containing a second, suitably positioned ester group. The reaction proceeds via intramolecular nucleophilic attack of an enolate on the second ester group. purechemistry.org

Tautomerization Equilibria

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which are in dynamic equilibrium. acs.org For β-dicarbonyl compounds like this compound, the most significant tautomeric relationship is the keto-enol equilibrium. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated carbonyl group and a hydroxyl group (enol). masterorganicchemistry.com

The position of this equilibrium is highly sensitive to several factors, including the structure of the compound, the solvent, temperature, and concentration. researchgate.net In the parent compound, ethyl acetoacetate, the keto form is generally favored, but the enol content can be significant, especially in non-polar solvents where intramolecular hydrogen bonding can stabilize the enol tautomer. acs.org

For this compound, the α-carbon is fully substituted. The presence of α-substituents generally influences the keto-enol equilibrium. Electron-withdrawing groups on the α-carbon can affect the acidity of the remaining α-proton (if any) and the stability of the respective tautomers. In this specific molecule, the lack of an α-proton means that enolization must occur at one of the methyl groups of the acetyl moiety. This is a less favorable process compared to the deprotonation of the α-carbon in unsubstituted β-keto esters. Therefore, this compound is expected to exist predominantly in the keto form.

The stability of the enol form is influenced by factors such as conjugation, substitution, and intramolecular hydrogen bonding. masterorganicchemistry.com While an enol form of this compound could be envisioned, its formation would be thermodynamically less favorable compared to simpler β-keto esters.

| Solvent | % Enol Form |

|---|---|

| Gas Phase | 46% |

| Hexane (Non-polar) | 46% |

| Benzene (Non-polar) | 32% |

| Ethanol (Polar, Protic) | 12% |

| Water (Polar, Protic) | 0.4% |

This table illustrates the general trend for a related β-keto ester, ethyl acetoacetate. The enol form is more prevalent in non-polar solvents due to stabilization by intramolecular hydrogen bonding, whereas polar solvents stabilize the more polar keto form.

Catalytic Transformations Involving this compound

The functional groups within this compound—a ketone, an ester, and an acetoxy group—offer several avenues for catalytic transformations. The most prominent of these is the catalytic reduction of the ketone carbonyl and potential hydrogenolysis of the acetoxy group.

Catalytic Hydrogenation: The ketone functionality can be selectively reduced to a secondary alcohol via catalytic hydrogenation. This transformation is a cornerstone of organic synthesis, often employing transition metal catalysts such as ruthenium, rhodium, or iridium for asymmetric hydrogenations to yield chiral β-hydroxy esters. organic-chemistry.orgrsc.org The asymmetric hydrogenation of β-keto esters is a well-established method for producing enantiomerically enriched β-hydroxy esters, which are valuable chiral building blocks. nih.gov For this compound, this would result in the formation of ethyl 2-acetoxy-3-hydroxy-2-methylbutanoate. The choice of a chiral catalyst, such as a Ru-BINAP complex, can control the stereochemical outcome of the reduction. rsc.org

Catalytic Hydrogenolysis: Hydrogenolysis is a reaction in which a chemical bond is cleaved by the action of hydrogen, typically in the presence of a metal catalyst. thieme-connect.deacsgcipr.org The acetoxy group at the α-position of this compound is susceptible to hydrogenolysis. This reaction often utilizes palladium-based catalysts (e.g., Pd/C) and results in the cleavage of the C-O bond of the acetoxy group, replacing it with a C-H bond. Concurrently, the ketone can also be reduced. The specific outcome depends on the catalyst and reaction conditions. A potential product of such a reaction could be ethyl 2-methylacetoacetate, formed by the selective hydrogenolysis of the acetoxy group, or further reduction products.

| Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|

| Asymmetric Hydrogenation (of ketone) | Ru-BINAP complexes | Ethyl 2-acetoxy-3-hydroxy-2-methylbutanoate |

| Asymmetric Transfer Hydrogenation (of ketone) | RuCl(p-cymene)[(S,S)-Ts-DPEN] / HCOOH/NEt₃ | Ethyl 2-acetoxy-3-hydroxy-2-methylbutanoate |

| Hydrogenolysis (of acetoxy group) | Palladium on Carbon (Pd/C) with H₂ | Ethyl 2-methylacetoacetate |

| Combined Hydrogenation/Hydrogenolysis | Palladium on Carbon (Pd/C) with H₂ (harsher conditions) | Ethyl 3-hydroxy-2-methylbutanoate |

Applications in Advanced Organic Synthesis

Precursor for High-Value Organic Compounds

The compound is widely utilized as a stable and convenient precursor for generating key organic molecules, particularly in biochemical and industrial applications. It is a key substrate for producing important four-carbon (C4) platform chemicals through well-established reaction pathways.

Ethyl 2-acetoxy-2-methylacetoacetate is an effective precursor for the synthesis of acetoin (B143602) (3-hydroxy-2-butanone). The primary route involves the initial preparation of α-acetolactate from this compound. sigmaaldrich.comchemicalbook.com This intermediate, α-acetolactate, is then subjected to enzymatic decarboxylation to yield acetoin. wikipedia.orgresearchgate.net This process is central to studies involving microbial fermentation, where the compound is used as a substrate to investigate and optimize the production of acetoin by various microorganisms, including thermophilic bacteria like Geobacillus sp. sigmaaldrich.comchemicalbook.comresearchgate.net The biosynthetic pathway relies on the enzyme acetolactate decarboxylase, which catalyzes the conversion of (S)-2-hydroxy-2-methyl-3-oxobutanoate into (R)-2-acetoin and carbon dioxide. wikipedia.org

The generation of 2-acetolactate (B3167203), also known as α-acetolactate, is the critical initial step that enables the synthesis of the aforementioned compounds. This compound is readily converted to 2-acetolactate through hydrolysis, typically using a base such as sodium hydroxide (B78521) (NaOH). sigmaaldrich.comchemicalbook.com This reaction, a form of saponification, is highly efficient under controlled pH conditions. Research has demonstrated that this conversion can achieve high yields. researchgate.net For instance, studies conducting the saponification under a pH-stat have reported yields of 95% at both pH 11.5 and pH 13.2, with the reaction proceeding faster at the higher pH. researchgate.net This reliable method of producing 2-acetolactate makes this compound a valuable and stable source for this otherwise unstable intermediate. researchgate.net

Table 1: Conditions for the preparation of α-acetolactate from this compound via saponification. Data sourced from a study on the spectrophotometric assay of α-acetolactate decarboxylase. researchgate.net

Building Block for Complex Molecular Architectures

Beyond its role as a precursor for relatively simple organic compounds, the reactivity of this compound makes it a valuable building block for synthesizing more intricate molecules with applications in specialized fields.

In the pharmaceutical sector, this compound and its derivatives serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). A related compound, ethyl 2-methylacetoacetate (B1246266), is noted for its utility as a key intermediate in creating anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, the broader class of compounds is employed in producing precursors for polyimides used within the cosmetics and pharmaceutical industries. researchgate.net

The reactivity of ketoesters is leveraged in the agrochemical industry. A structurally similar compound, ethyl 2-methylacetoacetate, is used as a synthetic intermediate for agricultural and horticultural fungicides. google.com The chemical properties of these esters allow for their modification into a range of agrochemicals designed to protect crops.

Derivatization for Functional Group Introduction

A primary application of this compound is its role as a precursor for α-acetolactate through a straightforward derivatization process. sigmaaldrich.comchemicalbook.com This transformation is typically achieved via hydrolysis, a reaction that cleaves the ester and acetoxy groups to yield the target molecule.

The saponification of this compound with sodium hydroxide (NaOH) is a well-documented method for producing α-acetolactate. researchgate.net Research has demonstrated that this conversion can be performed efficiently under pH-controlled conditions. For instance, studies conducting the saponification at pH 11.5 and 13.2 both achieved a high yield of 95%. researchgate.net The reaction proceeds more rapidly at the higher pH of 13.2. researchgate.net This hydrolysis provides a crucial intermediate for various biochemical and industrial processes. sigmaaldrich.comresearchgate.net

Table 1: Hydrolysis of this compound for α-Acetolactate Synthesis

| Reagent | pH Conditions | Temperature | Yield | Reference |

| Sodium Hydroxide (NaOH) | 11.5 | 20°C | 95% | researchgate.net |

| Sodium Hydroxide (NaOH) | 13.2 | 20°C | 95% | researchgate.net |

Role in Stereoselective Synthesis

The structure of this compound, being achiral, means that any stereoselective reaction requires the influence of external chiral agents or conditions. However, it serves as a valuable building block in the synthesis of molecules containing multiple stereocenters.

An example of its use in this context is the synthesis of (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate. mdpi.com This one-pot reaction involves the deprotonation of ethyl 2-oxo-4-phenylchromane-3-carboxylate followed by acylation with acetic anhydride (B1165640). mdpi.com The resulting product is a racemic mixture of isomers, indicating the reaction conditions did not favor the formation of one enantiomer over the other. mdpi.com In the stable precursor, the bulky substituents at the 3- and 4-positions adopt pseudo-equatorial and pseudo-axial dispositions. mdpi.com The synthesis of this polyfunctionalized chromene system highlights the utility of this compound in constructing complex heterocyclic frameworks, which are significant scaffolds in medicinal chemistry. mdpi.com While this specific reported synthesis was not stereoselective, it demonstrates the potential of the reagent in reactions where stereochemistry is a key consideration, inviting further research into asymmetric variants.

Emerging Synthetic Utilities

Beyond classical organic transformations, this compound is finding utility in modern, cutting-edge synthetic applications, particularly at the intersection of chemistry and biotechnology.

A significant emerging application is its use as a substrate in biocatalysis for the production of valuable chemicals. It has been employed in the isolation and characterization of novel thermophilic bacteria, such as Geobacillus sp., for the production of acetoin and 2,3-butanediol (B46004). sigmaaldrich.comchemicalbook.com In these biotechnological processes, the compound serves as a precursor to α-acetolactate, which is then converted by enzymes in engineered metabolic pathways. researchgate.net For example, metabolically engineered Parageobacillus thermoglucosidasius has been used to produce 2,3-butanediol, a platform chemical with wide-ranging industrial applications, from glucose by addressing redox imbalances and minimizing byproduct formation. researchgate.net

Furthermore, its role as a precursor for creating highly functionalized heterocyclic systems represents another area of emerging utility. mdpi.com The ability to synthesize complex molecules like the previously mentioned 4H-chromene derivative in a one-pot protocol showcases its value in generating molecular diversity and constructing novel chemical entities with potential biological activity. mdpi.com The synthesis of such spirocyclic and polycyclic heterocyclic compounds is a challenging area of organic chemistry, and reagents that facilitate these transformations are of high importance. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 2-acetyloxy-2-methyl-3-oxobutanoate | nih.gov |

| CAS Number | 25409-39-6 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₁₄O₅ | sigmaaldrich.comnih.gov |

| Molecular Weight | 202.20 g/mol | sigmaaldrich.comnih.gov |

| Density | 1.079 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 80-84 °C at 1 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.428 | sigmaaldrich.com |

Biochemical and Biotechnological Research Applications

Substrate in Fermentation Processes

In the field of biotechnology, Ethyl 2-acetoxy-2-methylacetoacetate is utilized as a substrate precursor in microbial fermentation processes. The compound itself is not directly metabolized by microorganisms but is first chemically converted into a usable substrate. Specifically, it undergoes hydrolysis, often using sodium hydroxide (B78521) (NaOH), to produce α-acetolactate. researchgate.netsigmaaldrich.com This in-situ generation of α-acetolactate allows for its use as a substrate to enhance the production of specific downstream metabolites in various microbial systems.

Enhancement of Acetoin (B143602) Production in Microbial Systems

This compound is an important precursor for enhancing the production of acetoin (also known as 3-hydroxy-2-butanone) in microbial systems. Acetoin is a platform chemical with applications in the food, cosmetic, and chemical industries. cranfield.ac.uk The biosynthetic pathway involves the enzymatic conversion of α-acetolactate, generated from the hydrolysis of this compound, directly to acetoin. nih.gov This reaction is catalyzed by the enzyme α-acetolactate decarboxylase (ALDC). researchgate.netnih.gov By supplying this compound, researchers can bypass earlier metabolic steps and potential regulatory bottlenecks, channeling the carbon flux towards acetoin. This strategy has been explored in various microorganisms, including engineered Escherichia coli, Lactococcus lactis, and species of Bacillus and Lactobacillus, to increase acetoin yields. cranfield.ac.uknih.govnih.govnih.gov

Enhancement of 2,3-Butanediol (B46004) Production in Microbial Systems

The production of 2,3-Butanediol (2,3-BDO), another valuable platform chemical, can also be enhanced using this compound as a starting material. sigmaaldrich.com The metabolic pathway to 2,3-BDO is a direct extension of acetoin synthesis. nih.gov After α-acetolactate (derived from this compound) is converted to acetoin, the acetoin is then reduced to 2,3-BDO. cranfield.ac.uk This final step is catalyzed by the enzyme butanediol (B1596017) dehydrogenase (BDH), also known as acetoin reductase (AR), which requires the cofactor NADH. cranfield.ac.uknih.govosti.gov The ability to generate the key precursor α-acetolactate makes this compound a useful tool in metabolic engineering strategies aimed at optimizing 2,3-BDO production in various bacteria and yeast, including Klebsiella pneumoniae, Enterobacter cloacae, and Saccharomyces cerevisiae. nih.govosti.govresearchgate.net

Utilization by Thermophilic Bacteria (e.g., Geobacillus strains)

Research has demonstrated the use of this compound in studies involving thermophilic bacteria for the production of acetoin and 2,3-BDO. sigmaaldrich.comnih.gov Thermophiles, such as species from the genus Geobacillus, are of industrial interest due to their ability to perform fermentation at high temperatures, which can reduce contamination risks and cooling costs. nih.gov In studies investigating these organisms, this compound was used as a reagent in the context of developing and characterizing thermophilic fermentation processes. nih.gov For instance, the industrially relevant thermophile Parageobacillus thermoglucosidasius has been engineered with heterologous acetolactate synthase (ALS) and acetolactate decarboxylase (ALD) enzymes to create a functional biosynthetic pathway for 2,3-BDO. researchgate.net

Enzyme Activity and Mechanism Studies

Beyond its role in fermentation, this compound is a key reagent for in vitro studies of enzyme activity and reaction mechanisms, particularly for enzymes within the acetoin and 2,3-BDO synthesis pathways.

Substrate for Acetolactate Decarboxylase (ALDC)

This compound is widely used to prepare the substrate for the enzyme α-acetolactate decarboxylase (ALDC, EC 4.1.1.5). researchgate.netsigmaaldrich.comufrgs.br The direct substrate for ALDC is α-acetolactate, which is unstable. Therefore, researchers utilize this compound as a stable, commercially available precursor. sigmaaldrich.com The α-acetolactate substrate solution is prepared by hydrolyzing this compound with a base like NaOH, followed by buffering to the desired pH for the enzyme assay. sigmaaldrich.comufrgs.br This allows for the reliable and reproducible measurement of ALDC activity, which catalyzes the conversion of α-acetolactate to acetoin. researchgate.netufrgs.br This assay is fundamental in various research contexts, including the characterization of ALDC from different microbial sources and its application in the brewing industry to reduce diacetyl, an off-flavor compound. researchgate.netufrgs.br

The preparation of α-acetolactate from this compound is crucial for determining the kinetic parameters of α-acetolactate decarboxylase (ALDC), such as the Michaelis constant (K_m) and maximum reaction velocity (V_max). researchgate.net These parameters provide quantitative measures of the enzyme's affinity for its substrate and its maximum catalytic efficiency. To determine these values, researchers measure the initial reaction rates at varying concentrations of the prepared α-acetolactate substrate. The data are then plotted, often using a Lineweaver-Burk graph (a plot of the inverse of velocity against the inverse of the substrate concentration), from which K_m and V_max can be calculated. researchgate.net This kinetic analysis is essential for understanding the enzyme's catalytic mechanism and for comparing the efficiency of ALDC from different organisms or engineered variants. researchgate.netscispace.com

Table 1: Kinetic Parameter Determination for α-Acetolactate Decarboxylase

| Parameter | Description | Method of Determination |

| K_m (Michaelis Constant) | Represents the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate. | Calculated from a Lineweaver-Burk plot of initial rate data obtained using varying concentrations of α-acetolactate substrate. researchgate.net |

| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the y-intercept of the Lineweaver-Burk plot. researchgate.net |

Optimization of ALDC Assays

The enzymatic activity of α-acetolactate decarboxylase (ALDC) is commonly determined by measuring the rate of acetoin formation from its substrate, α-acetolactate. This compound is fundamental to these assays, as it provides a reliable method for generating the otherwise unstable α-acetolactate substrate in situ. encapprocess.frfrontiersin.orgnih.gov The process involves the saponification of this compound with sodium hydroxide, followed by neutralization to the desired pH for the enzymatic reaction. encapprocess.frfao.org

Traditional colorimetric assays for ALDC activity have been noted for their poor accuracy (approximately 35%) and lengthy procedures, which are not well-suited for applications like monitoring brewing fermentation. researchgate.net Research has focused on optimizing these methods to enhance their precision and efficiency. Significant improvements have been achieved by modifying several parameters of the assay protocol. researchgate.net

Key optimizations include:

Temperature Reduction: Lowering the working temperature of the assay minimizes the spontaneous degradation of the labile α-acetolactate substrate. researchgate.net

Buffer System Modification: Replacing the commonly used 2-(N-morpholino)ethanesulfonic acid (MES) buffer with a single maleate (B1232345) buffer system has been shown to improve results. researchgate.net

Procedure Simplification: Streamlining the preparation of the α-acetolactate solution reduces preparation time from nearly 50 minutes to under 15 minutes, which in turn lowers the blank absorbance value in the colorimetric reading and widens the linear range of the assay by 35%. encapprocess.fr

These modifications have successfully increased the accuracy of the ALDC assay to 11% and enabled a higher throughput of samples at a reduced cost. researchgate.net The standard method for quantifying the reaction product, acetoin, involves the Westerfeld method, where acetoin reacts with α-naphthol and creatine (B1669601) to produce a colored complex that can be measured spectrophotometrically at a wavelength of 522 nm. fao.orgmdpi.com

| Parameter | Usual Procedure | Optimized Procedure | Reference |

|---|---|---|---|

| Accuracy | 35% | 11% | researchgate.net |

| Buffer System | Two buffers, including MES | Single maleate buffer | researchgate.net |

| Temperature | Standard room temperature | Decreased temperature (e.g., 10°C) | encapprocess.frresearchgate.net |

| Substrate Prep Time | ~50 minutes | <15 minutes | encapprocess.fr |

| Blank Absorbance | 0.4 - 0.5 | ~0.25 | encapprocess.fr |

Enzymatic Reaction Conditions (e.g., pH, temperature, buffers)

The catalytic activity of α-acetolactate decarboxylase (ALDC) is highly dependent on specific reaction conditions such as pH, temperature, and the composition of the buffer. This compound is used to generate the substrate for characterizing these enzymatic properties. mdpi.commdpi.com Studies across various microorganisms have identified optimal conditions for ALDC activity.

The optimal pH for ALDC is generally found to be in the slightly acidic range. For instance, ALDC from Bacillus brevis, Bacillus licheniformis, and immobilized forms have an optimal pH of 6.0. fao.orgmdpi.combeerex.cz The enzyme from Enterobacter cloacae exhibits peak activity at a pH of 6.5. mdpi.com The choice of buffer is also critical; MES and maleate buffers are commonly used at a pH of 6.0. encapprocess.frfao.orgmdpi.com The enzyme's stability can be influenced by pH, with some studies noting that immobilized ALDC maintains high relative activity across a broader pH range (4.5 to 7.0) compared to the free enzyme, which is particularly advantageous in applications like brewing where the pH can vary. mdpi.com

Temperature optima also vary. Many standard assays are conducted at 30°C. sigmaaldrich.commdpi.combeerex.cz However, for specific applications or enzymes from different sources, other temperatures are used. For example, optimized assays for brewing conditions are performed at a lower temperature of 10°C to ensure substrate stability, while assays for ALDC from thermophilic organisms may be conducted at temperatures as high as 60°C. encapprocess.frfrontiersin.org Immobilization has been shown to significantly enhance the thermal stability of ALDC. researchgate.net

| Enzyme Source / Type | Optimal pH | Optimal Temperature | Buffer System | Reference |

|---|---|---|---|---|

| Bacillus brevis | 6.0 | 30°C | MES buffer | fao.org |

| Bacillus licheniformis | 6.0 | 30°C | Not specified | beerex.cz |

| Bacillus subtilis ICA 56 | 5.5 - 6.5 | 30°C | MES buffer | mdpi.com |

| Immobilized ALDC | 6.0 | 37°C | Phosphate buffer | mdpi.com |

| Optimized Assay | 6.0 | 10°C | Maleate buffer | encapprocess.fr |

Role in Branched-Chain Amino Acid Biosynthesis Pathway Research

This compound plays an important ancillary role in the study of branched-chain amino acid (BCAA) biosynthesis. The BCAA pathway is responsible for the synthesis of essential amino acids leucine (B10760876), valine, and isoleucine. creative-enzymes.comnih.gov A key intermediate in this pathway is α-acetolactate, which is synthesized from pyruvate (B1213749) by the enzyme acetohydroxyacid synthase (AHAS). nih.gov This intermediate stands at a critical metabolic fork; it can either proceed down the pathway towards valine and leucine synthesis via the enzyme ketol-acid reductoisomerase (KARI), or it can be diverted by α-acetolactate decarboxylase (ALDC) to produce acetoin, a compound not in the BCAA pathway. creative-enzymes.comnih.gov

The activity of ALDC can therefore regulate the metabolic flux through the BCAA pathway. In some bacteria, such as Lactococcus lactis, ALDC plays a dual role in both catabolism (the 2,3-butanediol pathway) and the regulation of BCAA synthesis. creative-enzymes.com The enzyme's activity can be allosterically activated by leucine, creating a feedback mechanism. When leucine levels are high, ALDC activity increases, converting more α-acetolactate to acetoin and thereby reducing the amount of substrate available for valine production. creative-enzymes.com

By providing a stable and quantifiable source of α-acetolactate via the hydrolysis of this compound, researchers can conduct precise enzymatic assays of ALDC. This allows them to investigate its kinetics and regulatory properties, such as the activatory effect of leucine. These studies are crucial for understanding how cells balance the metabolic investment in amino acid synthesis versus other pathways, and for identifying how this regulation works at a molecular level.

Metabolic Engineering Contexts

In the field of metabolic engineering, where microorganisms are genetically modified to produce valuable chemicals, this compound is a vital analytical tool. It is used to assay the activity of ALDC, a key enzyme in pathways engineered for the production of bulk chemicals like acetoin and 2,3-butanediol. frontiersin.orgnih.govcreative-enzymes.com

The central intermediate α-acetolactate can be channeled into different products depending on the enzymatic machinery present. Metabolic engineering strategies often focus on manipulating the expression of ALDC and other related enzymes to direct the carbon flux from pyruvate towards a desired product. nih.govmdpi.com

Examples of such engineering include:

Acetoin and 2,3-Butanediol Production: In organisms like Parageobacillus thermoglucosidasius or E. coli, the gene for ALDC (aldB) is often introduced or overexpressed along with genes for α-acetolactate synthase (als) to create a robust pathway for converting pyruvate to acetoin. nih.govnih.gov Acetoin can then be further reduced to 2,3-butanediol by butanediol dehydrogenase. frontiersin.org Assaying ALDC activity using its substrate generated from this compound is essential to verify the success of these genetic modifications and to optimize the engineered pathway. frontiersin.orgnih.gov

Flavor Compound Production: In dairy fermentations, the compound diacetyl is a desirable flavor component but is formed from the spontaneous, non-enzymatic oxidative decarboxylation of α-acetolactate. mdpi.com However, ALDC converts α-acetolactate directly to the flavorless acetoin. mdpi.com In this context, metabolic engineers might aim to knock out or reduce the activity of the ALDC gene to increase the pool of α-acetolactate, thereby promoting diacetyl formation.

The ability to accurately measure ALDC activity, facilitated by this compound, is therefore critical for the rational design and optimization of microbial cell factories. frontiersin.orgnih.gov

Bioprocessing Technologies Development

The development of efficient and cost-effective bioprocessing technologies relies on the characterization and application of robust enzymes. α-Acetolactate decarboxylase (ALDC) is an enzyme of significant industrial interest, particularly in the brewing industry. mdpi.combeerex.cz During beer fermentation, yeast produces α-acetolactate, which can seep out of the cells and spontaneously convert into diacetyl, a compound that imparts an undesirable buttery off-flavor. mdpi.com The removal of diacetyl requires a lengthy maturation period, which is often the rate-limiting step in beer production. researchgate.net

This compound is used in the development phase of these bioprocessing technologies to:

Characterize Commercial Enzymes: It allows for the precise measurement of the activity of commercial ALDC preparations, ensuring quality control and proper dosing in the brewing process. fao.orgbeerex.cz

Develop Novel Biocatalysts: Researchers use it to assess the performance of new enzyme formulations, such as immobilized ALDC. mdpi.comresearchgate.net For example, studies have shown that immobilizing ALDC on supports can enhance its stability at different pH values and temperatures, and allows the enzyme to be recovered and reused for multiple batches, leading to significant cost savings. researchgate.net

Furthermore, optimizing the production of the ALDC enzyme itself is part of bioprocess development. Research into using low-cost agro-industrial residues as feedstock for microbial fermentation has shown the potential to dramatically reduce the cost of ALDC production, making its widespread application in brewing and other industries more economically viable. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For ethyl 2-acetoxy-2-methylacetoacetate, ¹H-NMR and ¹³C-NMR are fundamental for confirming its molecular structure.

¹H-NMR for Structural Elucidation and Quantificationchemicalbook.com

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy of this compound allows for the identification and quantification of the different types of protons present in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, quartet), and integration of each signal provide a complete picture of the proton environment.

The ¹H-NMR spectrum of this compound typically exhibits four distinct signals corresponding to the four different proton environments in the molecule. The ethyl group gives rise to a triplet and a quartet due to the coupling between the methyl and methylene (B1212753) protons. The two methyl groups attached to the quaternary carbon and the acetyl group each appear as singlets.

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.60 | Singlet | 3H | -C(O)-CH₃ |

| ~2.10 | Singlet | 3H | -O-C(O)-CH₃ |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

¹³C-NMR for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum, allowing for a complete analysis of the carbon framework. The spectrum will show signals for the carbonyl carbons of the ester and ketone groups, the quaternary carbon, the carbons of the ethyl group, and the methyl carbons.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Carbon Atom Assignment |

| ~14.0 | -O-CH₂-C H₃ |

| ~20.5 | -C(O)-C H₃ |

| ~21.0 | -O-C(O)-C H₃ |

| ~62.0 | -O-C H₂-CH₃ |

| ~83.0 | -C (CH₃)(OAc)- |

| ~168.0 | -O-C (O)-CH₃ |

| ~170.0 | -C (O)-O- |

| ~200.0 | -C (O)-CH₃ |

Note: These are predicted chemical shifts. Actual experimental values may differ.

Correlation Spectroscopy Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. In the COSY spectrum of this compound, a cross-peak would be observed between the triplet of the ethyl methyl group and the quartet of the ethyl methylene group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would show correlations between the protons and the carbons to which they are attached, for example, the protons of the ethyl group with their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon and the carbonyl carbons, helping to piece together the molecular structure.

Infrared (IR) Spectroscopychemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Analysis

The FTIR spectrum of this compound provides characteristic absorption bands corresponding to its various functional groups. The most prominent features are the strong absorptions from the carbonyl groups of the ester and ketone.

Attenuated Total Reflectance Infrared (ATR-IR) Analysischemicalbook.com

ATR-IR is a sampling technique that allows for the analysis of samples in their natural state with minimal preparation. The ATR-IR spectrum of this compound would display similar characteristic peaks to the standard FTIR spectrum, confirming the presence of the key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1750-1735 | C=O (Ester) | Strong absorption, characteristic of the ester carbonyl stretch. |

| ~1725-1705 | C=O (Ketone) | Strong absorption, characteristic of the ketone carbonyl stretch. |

| ~1240-1160 | C-O (Ester) | Strong absorption, corresponding to the C-O stretching vibration. |

| ~2980-2850 | C-H (Alkyl) | Stretching vibrations of the methyl and methylene groups. |

Note: The exact wavenumbers can vary based on the physical state of the sample and the specific measurement conditions.

Vapor Phase IR Spectroscopy

Vapor phase infrared (IR) spectroscopy is a specialized analytical technique used to obtain the IR spectrum of a substance in the gaseous state. For this compound, this method provides valuable information about its molecular vibrations and functional groups without interference from intermolecular interactions, such as hydrogen bonding, that are present in the condensed phase. The vapor phase IR spectrum of this compound has been documented, serving as a key reference for its structural confirmation. nih.gov This technique is particularly useful for identifying the characteristic stretching frequencies of its carbonyl (C=O) groups—from both the ester and ketone functionalities—and the C-O bonds within the molecule in an unassociated state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. It also offers detailed structural insights through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C9H14O5), the exact mass is a critical parameter for unambiguous identification. nih.gov The experimentally determined monoisotopic mass is compared against the theoretically calculated mass to confirm the molecular formula. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C9H14O5 | nih.gov |

| Exact Mass | 202.08412354 Da | nih.gov |

| Monoisotopic Mass | 202.08412354 Da | nih.gov |

In mass spectrometry, molecules are ionized and then fragmented into smaller, characteristic ions. Analyzing the pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. In the GC-MS analysis of this compound, the molecule breaks apart in a predictable manner. nih.gov The fragmentation of esters and ketones typically involves cleavage at bonds adjacent to the carbonyl groups. libretexts.org The mass spectrum of this compound shows key fragment ions that are consistent with its structure. nih.gov

Table 2: Key Fragment Ions in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Interpretation | Reference |

| 43 | Top Peak, likely [CH3CO]+ | nih.gov |

| 118 | 2nd Highest Peak | nih.gov |

| 90 | 3rd Highest Peak | nih.gov |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, or byproducts. These methods are routinely employed for quality control, purity assessment, and quantitative analysis.

Gas chromatography is a suitable method for the analysis of volatile compounds like this compound. nih.gov In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The use of a capillary column, such as a DB-1, is common for such analyses. rasayanjournal.co.in The method can be optimized by adjusting parameters like injector temperature, oven temperature program, and carrier gas flow rate to achieve good resolution and sharp peaks. chromforum.orgresearchgate.net GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is used to determine the purity of this compound and quantify any trace-level impurities. nih.govrasayanjournal.co.in

Table 3: Typical Gas Chromatography Parameters for Related Compounds

| Parameter | Typical Setting | Purpose | Reference |

| Column | HP-1, 30m, 0.25mm, 0.25µm | Separation of components | chromforum.org |

| Injector Temperature | 180-250°C | Vaporization of the sample | chromforum.org |

| Detector Temperature | 250°C | Signal detection | chromforum.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry sample through the column | chromforum.org |

| Temperature Program | Initial 50°C, ramp to 200°C | Elution of components with different boiling points | chromforum.org |

High-performance liquid chromatography is a versatile technique used for the separation, identification, and quantification of compounds. For this compound and structurally similar compounds, reverse-phase (RP) HPLC is a common analytical approach. sielc.com This method uses a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with an acid modifier, such as phosphoric acid or formic acid, to ensure sharp peak shapes. sielc.com HPLC is highly effective for assessing the purity of non-volatile or thermally sensitive impurities that may be present in samples of this compound. sielc.com

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Related Compounds

| Parameter | Typical Setting | Purpose | Reference |

| Column | Newcrom R1 or C18 | Stationary phase for separation | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | Elution and separation of components | sielc.com |

| Mode | Reverse Phase (RP) | Separation based on hydrophobicity | sielc.com |

| Application | Purity analysis, isolation of impurities | sielc.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for conducting kinetic studies on this compound, particularly for monitoring reactions such as its hydrolysis. The principle of this application lies in the change in absorbance of a solution as the reaction progresses, which can be correlated to the concentration of the reactant or product over time.

Kinetic studies of β-keto esters, including this compound, often involve hydrolysis, where the ester is converted into other products. asianpubs.orgresearchgate.net The reaction can be monitored using a UV-Vis spectrophotometer, which measures the absorbance of the solution at a specific wavelength. oarjpublication.com For instance, the saponification (alkaline hydrolysis) of this compound to yield α-acetolactate can be followed by monitoring the reaction mixture spectrophotometrically. researchgate.net By maintaining pseudo-first-order conditions, where the concentration of one reactant is significantly lower than others, the rate of reaction can be determined. asianpubs.org

The process typically involves initiating the reaction by adding the substrate, this compound, to a solution, and then measuring the change in absorbance at regular intervals. asianpubs.org The rate coefficients are then calculated from the slope of a plot of the natural logarithm of the change in absorbance versus time. asianpubs.org This allows for the determination of reaction kinetics and the influence of various factors such as pH and temperature on the reaction rate. asianpubs.orgresearchgate.net

Below is a table representing typical data that would be collected in a UV-Vis kinetic study of the hydrolysis of this compound.

| Time (seconds) | Absorbance at λmax | ln(A∞-At) |

| 0 | 0.850 | -0.163 |

| 30 | 0.725 | -0.322 |

| 60 | 0.620 | -0.494 |

| 90 | 0.530 | -0.693 |

| 120 | 0.455 | -0.904 |

| 150 | 0.390 | -1.139 |

| 180 | 0.335 | -1.402 |

| ∞ | 0.150 | - |